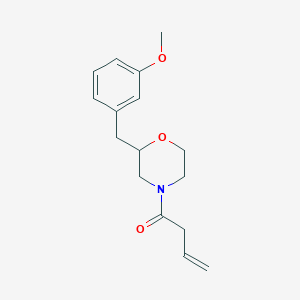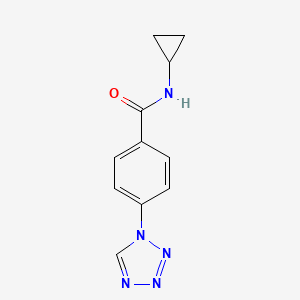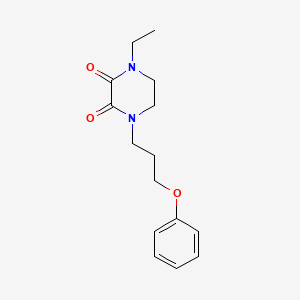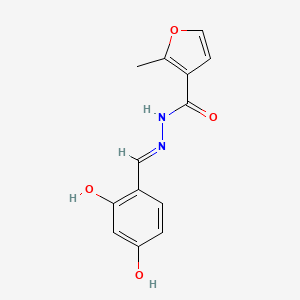
4-(3-butenoyl)-2-(3-methoxybenzyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-butenoyl)-2-(3-methoxybenzyl)morpholine, also known as BMBM, is a synthetic compound that has shown potential as a useful tool in scientific research. This molecule has unique properties that make it a valuable tool in the study of various biological processes. In
作用机制
4-(3-butenoyl)-2-(3-methoxybenzyl)morpholine inhibits the PKC and PI3K pathways by binding to the ATP-binding site of these enzymes. This binding prevents the enzymes from carrying out their normal function, which leads to the inhibition of the pathway. 4-(3-butenoyl)-2-(3-methoxybenzyl)morpholine has also been shown to inhibit the activity of other enzymes, such as protein tyrosine kinases and mitogen-activated protein kinases.
Biochemical and Physiological Effects
4-(3-butenoyl)-2-(3-methoxybenzyl)morpholine has been shown to have various biochemical and physiological effects. Inhibition of the PKC and PI3K pathways by 4-(3-butenoyl)-2-(3-methoxybenzyl)morpholine has been shown to lead to the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines. 4-(3-butenoyl)-2-(3-methoxybenzyl)morpholine has also been shown to inhibit the migration and invasion of cancer cells. In addition, 4-(3-butenoyl)-2-(3-methoxybenzyl)morpholine has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the main advantages of using 4-(3-butenoyl)-2-(3-methoxybenzyl)morpholine in lab experiments is its specificity for the PKC and PI3K pathways. This specificity allows researchers to investigate the role of these pathways in various biological processes without affecting other pathways. 4-(3-butenoyl)-2-(3-methoxybenzyl)morpholine is also relatively easy to synthesize, making it a cost-effective tool for scientific research.
One limitation of using 4-(3-butenoyl)-2-(3-methoxybenzyl)morpholine in lab experiments is its potential toxicity. 4-(3-butenoyl)-2-(3-methoxybenzyl)morpholine has been shown to have cytotoxic effects on some cell lines, which may limit its use in certain experiments. In addition, 4-(3-butenoyl)-2-(3-methoxybenzyl)morpholine has not been extensively studied in vivo, which may limit its potential applications in animal studies.
未来方向
There are several future directions for the use of 4-(3-butenoyl)-2-(3-methoxybenzyl)morpholine in scientific research. One potential application is in the study of cancer biology. 4-(3-butenoyl)-2-(3-methoxybenzyl)morpholine has shown potential as a therapeutic agent for various cancers, and further studies are needed to investigate its potential use in cancer treatment. Another potential application is in the study of inflammation and immune responses. 4-(3-butenoyl)-2-(3-methoxybenzyl)morpholine has been shown to have anti-inflammatory effects, and further studies are needed to investigate its potential use in treating inflammatory diseases.
Conclusion
In conclusion, 4-(3-butenoyl)-2-(3-methoxybenzyl)morpholine, or 4-(3-butenoyl)-2-(3-methoxybenzyl)morpholine, is a synthetic compound that has shown potential as a useful tool in scientific research. The synthesis method of 4-(3-butenoyl)-2-(3-methoxybenzyl)morpholine is relatively simple, and the molecule has been used in various studies to investigate the function of different biological processes. 4-(3-butenoyl)-2-(3-methoxybenzyl)morpholine inhibits the PKC and PI3K pathways by binding to the ATP-binding site of these enzymes, and has various biochemical and physiological effects. While 4-(3-butenoyl)-2-(3-methoxybenzyl)morpholine has limitations for lab experiments, there are several future directions for its use in scientific research.
合成方法
The synthesis of 4-(3-butenoyl)-2-(3-methoxybenzyl)morpholine involves the reaction of 3-methoxybenzylamine with 4-(3-butenoyl)morpholine in the presence of a catalyst. This reaction results in the formation of the 4-(3-butenoyl)-2-(3-methoxybenzyl)morpholine molecule. The synthesis method of 4-(3-butenoyl)-2-(3-methoxybenzyl)morpholine is relatively simple and can be carried out in a laboratory setting.
科学研究应用
4-(3-butenoyl)-2-(3-methoxybenzyl)morpholine has shown potential as a useful tool in scientific research. This molecule has been used in various studies to investigate the function of different biological processes. 4-(3-butenoyl)-2-(3-methoxybenzyl)morpholine has been shown to be an effective inhibitor of the protein kinase C (PKC) pathway, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. 4-(3-butenoyl)-2-(3-methoxybenzyl)morpholine has also been shown to be an effective inhibitor of the phosphatidylinositol 3-kinase (PI3K) pathway, which is involved in cell growth, survival, and metabolism. 4-(3-butenoyl)-2-(3-methoxybenzyl)morpholine has been used in studies to investigate the role of these pathways in various biological processes.
属性
IUPAC Name |
1-[2-[(3-methoxyphenyl)methyl]morpholin-4-yl]but-3-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-3-5-16(18)17-8-9-20-15(12-17)11-13-6-4-7-14(10-13)19-2/h3-4,6-7,10,15H,1,5,8-9,11-12H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSACKSSQPIQOCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC2CN(CCO2)C(=O)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Butenoyl)-2-(3-methoxybenzyl)morpholine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-methoxybenzyl)-N-methyl-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B6006431.png)

![2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)acetamide](/img/structure/B6006440.png)

![N-1,3-benzodioxol-5-yl-1-[(5-methyl-2-thienyl)methyl]-3-piperidinamine](/img/structure/B6006445.png)
![[1-({1-[3-(methylthio)butyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol trifluoroacetate (salt)](/img/structure/B6006453.png)
![2-[(2,3-dimethylphenoxy)methyl]-5-methyl-1H-benzimidazole](/img/structure/B6006454.png)
![4-(3-{[1-(tetrahydro-3-furanylcarbonyl)-4-piperidinyl]oxy}benzoyl)morpholine](/img/structure/B6006457.png)
![ethyl 2-{[N-(2-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B6006480.png)

![N'-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]-4-isopropylbenzenesulfonohydrazide](/img/structure/B6006488.png)
![N-cyclohexyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6006494.png)
![1-(1-azepanyl)-3-[3-({[2-(1,3-thiazol-4-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6006517.png)